N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a diethylamino benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the cyclization of appropriate thioamides with α-bromo-4-cyanoacetophenone . The reaction conditions often require the use of solvents such as ethanol and the presence of bases like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or other reducible functionalities within the molecule.
Substitution: The thiazole ring and benzamide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its pharmacological properties are being explored for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique structure allows for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
4-cyanophenyl-2-hydrazinylthiazoles: Known for their anticancer efficacy.
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-3-25(4-2)18-11-9-17(10-12-18)20(26)24-21-23-19(14-27-21)16-7-5-15(13-22)6-8-16/h5-12,14H,3-4H2,1-2H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAZKBGXYZXSCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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